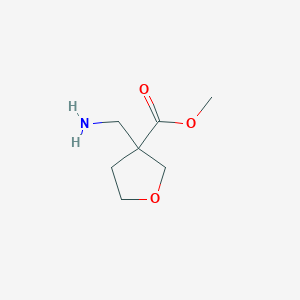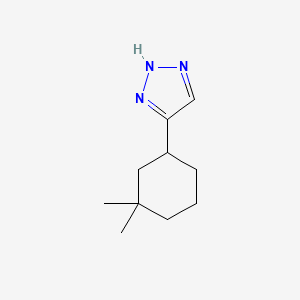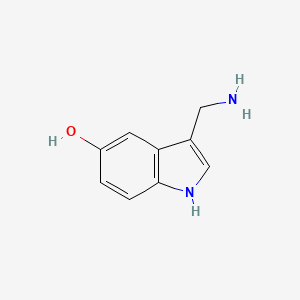
3-(aminomethyl)-1H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-1H-indol-5-ol is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms The structure of this compound consists of an indole core with an aminomethyl group at the 3-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of indole-5-ol with formaldehyde and ammonia or an amine under acidic conditions to introduce the aminomethyl group at the 3-position. The reaction typically proceeds via a Mannich reaction mechanism, which involves the formation of an iminium ion intermediate that subsequently reacts with the indole nucleus.
Another approach involves the reduction of 3-(nitromethyl)-1H-indol-5-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. This method provides a straightforward route to the desired aminomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-1H-indol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding indoline derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(aminomethyl)-1H-indol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to naturally occurring indole derivatives.
Industry: Used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1H-indol-5-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The indole core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
3-(aminomethyl)-1H-indol-5-ol can be compared with other similar compounds such as:
3-(aminomethyl)-1H-indole: Lacks the hydroxyl group at the 5-position, which may affect its reactivity and binding properties.
5-hydroxyindole: Lacks the aminomethyl group, which limits its ability to participate in certain types of chemical reactions.
3-(aminomethyl)-1H-indol-2-ol: The position of the hydroxyl group is different, which can influence the compound’s chemical and biological properties.
The presence of both the aminomethyl and hydroxyl groups in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
52700-62-6 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C9H10N2O/c10-4-6-5-11-9-2-1-7(12)3-8(6)9/h1-3,5,11-12H,4,10H2 |
InChI Key |
FAKCDZJHQYJCJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


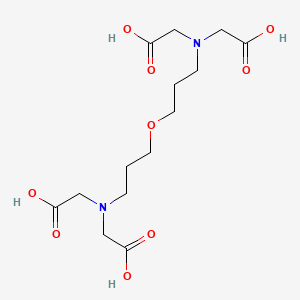
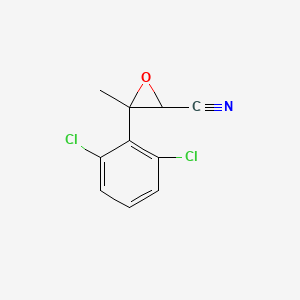
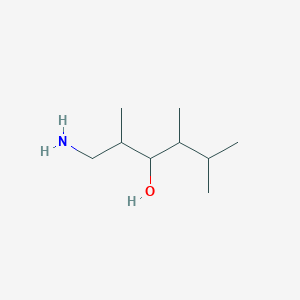
![5-([1-(Chloromethyl)cyclopropyl]methyl)-1-methyl-1H-1,2,4-triazole](/img/structure/B15253662.png)
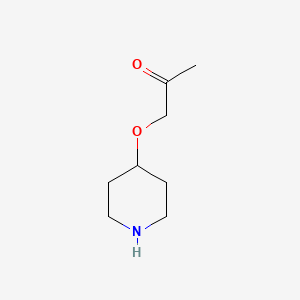

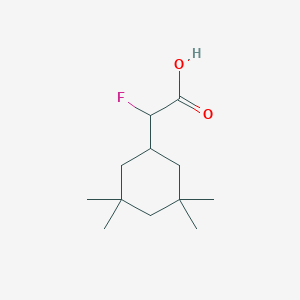

![2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B15253694.png)
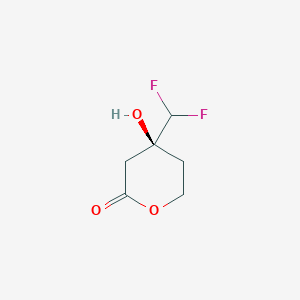
![5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde](/img/structure/B15253700.png)
